2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid
Description
2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid is a bicyclic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the C2 position with both a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety. The Boc group serves as a protective group in organic synthesis, particularly for amines, while the carboxylic acid enables further functionalization. This compound is identified by the MDL number MFCD18633019 and is frequently utilized as a pharmaceutical intermediate or reagent in synthetic chemistry . Its stereochemical variants, such as the (2S,4R)-isomer (CAS: 1932078-60-8), are explicitly marketed for applications in drug discovery and development due to their high purity and compatibility with regulatory standards .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-9(2,3)15-8(13)10(7(11)12)5-4-6-14-10/h4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUZYFQVCIUUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327618-38-2 | |
| Record name | 2-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid typically involves the reaction of oxolane-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Removal of the Boc group results in the formation of oxolane-2-carboxylic acid.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: Used as a protecting group for amines to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biochemistry: Utilized in peptide synthesis to protect amino groups during the assembly of peptide chains.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from reacting with other reagents during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic Acid and Analogs
Key Findings:
Structural Variations and Functional Groups: The Boc group is a common feature in these compounds, offering steric protection and stability during synthesis. For example, the (2S,4R)-isomer’s Boc-protected amino group at C4 enables selective deprotection for sequential reactions . The methoxy-oxopropyl chain in rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid suggests utility in ester or ketone-based transformations .
Molecular Weight and Applications :
- Lower molecular weight analogs (e.g., C₉H₁₄O₅, 202.21 g/mol) may prioritize solubility, while heavier variants (e.g., C₁₄H₁₄N₂O₅, 290.28 g/mol) are suited for peptide-like architectures .
- Stereoisomerism significantly impacts biological activity. The (2S,4R)-isomer’s specific configuration is critical for its role in APIs, underscoring the need for enantioselective synthesis .
Commercial and Research Relevance: Suppliers emphasize high-purity grades (≥95%) and regulatory compliance (e.g., ISO 9001) for pharmaceutical intermediates, reflecting stringent industry requirements . Compounds like 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid (CAS: 1832579-71-1) are niche building blocks in chiral synthesis, though their applications remain less documented .
Biological Activity
2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability and solubility in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling.
- Receptor Modulation : The compound may bind to receptors involved in inflammation and cell growth, influencing various biological processes.
Antioxidant Activity
Research indicates that derivatives of oxolane carboxylic acids exhibit antioxidant properties. For instance, studies have demonstrated that related compounds can scavenge free radicals effectively, reducing oxidative stress in cells .
Anti-Cancer Potential
In vitro studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For example, it has been observed to induce apoptosis in prostate cancer cells (PC3 and DU145), with IC50 values indicating significant potency against these lines.
| Cell Line | IC50 (μM) | Treatment Duration |
|---|---|---|
| PC3 | 26.43 | 72 hours |
| DU145 | 41.85 | 72 hours |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Prostate Cancer Study : A study evaluated the effects of this compound on human prostate cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent.
- Oxidative Stress Model : In an oxidative stress model using lipid peroxidation assays, the compound demonstrated significant protective effects against oxidative damage at concentrations of 100 μM, suggesting its utility as an antioxidant .
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct biological activities due to its unique structural features. For instance, while other oxolane derivatives may show limited activity against specific cancer types, this compound has shown broader applicability across various cell lines.
| Compound | Activity Type | Potency (IC50 μM) |
|---|---|---|
| 2-[(Tert-butoxy)carbonyl]... | Anti-cancer | 26.43 (PC3) |
| Other oxolane derivatives | Limited anti-cancer | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
